N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-tert-butylacetophenone with 2-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The hydrazone linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic acid, and hydrochloric acid. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: A related compound with a similar structure but lacking the nitrobenzohydrazide moiety.
N’-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide: Another similar compound with a different functional group attached to the hydrazone linkage.
Uniqueness
N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both the tert-butylphenyl group and the nitrobenzohydrazide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C19H21N3O3/c1-13(14-9-11-15(12-10-14)19(2,3)4)20-21-18(23)16-7-5-6-8-17(16)22(24)25/h5-12H,1-4H3,(H,21,23)/b20-13+ |
InChI Key |
PFGIQCPEJOSEQU-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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